

Essential Safety and Logistical Information for Handling Fluorodeoxyglucose F18

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluorodeoxyglucose F18**

Cat. No.: **B1200657**

[Get Quote](#)

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the handling of **Fluorodeoxyglucose F18** (FDG-F18) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to minimize radiation exposure and ensure a safe laboratory environment. The core principle guiding these procedures is ALARA (As Low As Reasonably Achievable), which aims to minimize radiation doses through time, distance, and shielding.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Personal Protective Equipment (PPE)

When handling FDG-F18, a combination of standard laboratory PPE and radiation-specific protective equipment is mandatory. This multi-layered approach protects against both chemical and radiological hazards.

Minimum Required PPE:

- **Disposable Gloves:** Waterproof gloves are essential to prevent skin contamination.[\[6\]](#)[\[7\]](#)[\[8\]](#) It is recommended to change gloves frequently.[\[9\]](#)
- **Lab Coats:** A lab coat must be worn to protect the body from contamination.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Safety Glasses or Goggles:** Eye protection is crucial to shield the eyes from potential splashes of radioactive material.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Dosimetry Badges: Whole-body and ring dosimeters are required to monitor radiation exposure, especially when handling 5 mCi or more.[9][10]

Enhanced PPE for Specific Procedures:

- Lead Aprons: While gloves offer minimal shielding against the 511 keV photons, lead aprons provide additional protection to the torso.[11]
- Thyroid Shields: To protect the thyroid gland from radiation exposure.[11]
- Face Shields: In addition to safety glasses, a face shield offers a broader area of protection for the face.[12]
- Coveralls ("Bunny Suits"): For procedures with a higher risk of widespread contamination, head-to-toe coveralls provide comprehensive protection.[12]

Quantitative Data for Handling FDG-F18

The following tables summarize key quantitative data for the safe handling and shielding of FDG-F18.

Table 1: Physical and Radiological Properties of F-18

Property	Value
Half-Life	1.83 hours (110 minutes)[13]
Primary Emissions	Gamma/X-ray: 511 keV (194%), Beta (Emax): 634 keV (97%)[13]
Specific Activity	3.52×10^{18} Bq/g[13]
Decay Product	Oxygen-18 (non-radioactive)[13]

Table 2: Shielding Requirements for F-18

Shielding Material	Thickness for Beta Shielding	Half Value Layer (HVL) for Gamma	Tenth Value Layer (TVL) for Gamma
Plastic	1.8 mm[10][13]	-	-
Glass	0.9 mm[13]	-	-
Lead	-	6 mm[13]	17 mm[13][14]
Steel	-	26 mm[13]	64 mm[13]

Note: 1.5 cm of lead will reduce the gamma dose rate by 90%.[9]

Table 3: Occupational Dose Information

Scenario	Dose Rate
Point Source at 30cm (gamma)	0.001552 mSv/h per MBq[13]
Point Source at 30cm (beta)	0.120 mSv/h per MBq[13]
1 MBq droplet on skin	0.79 Sv/h[13]
Dose with unshielded syringes	13.8 - 14.3 μ Sv/370 MBq[15]
Dose with shielded syringes	7.2 - 10.7 μ Sv/370 MBq[15]
Dose to right hand (shielded syringe)	69.3 μ Sv/370 MBq[15]

Experimental Protocols and Handling Procedures

Adherence to strict protocols is critical for minimizing exposure and preventing contamination.

General Precautions:

- Training: All personnel handling radioactive materials must receive proper training.[10]
- ALARA Principle: Always strive to minimize exposure time, maximize distance from the source, and use appropriate shielding.[1][3][10]

- Monitoring: Continuously monitor the work area and yourself for contamination during and after handling FDG-F18.[10]
- Inventory: Maintain accurate records of all radioactive material, including receipt, use, and disposal.[10]
- Waste Segregation: Separate radioactive waste from other waste streams.[9]

Step-by-Step Handling Procedure:

- Preparation:
 - Designate a specific work area for handling FDG-F18.
 - Cover the work surface with plastic-backed absorbent paper.[14]
 - Ensure all necessary PPE and shielding are readily available.
- Handling:
 - Use tools and tongs to handle unshielded sources to avoid direct hand contact.[10][14]
 - Work behind appropriate lead shielding.[10]
 - Use syringe shields when drawing and administering doses.[8][15]
- Post-Handling:
 - After handling, monitor hands, clothing, and the work area for any contamination.
 - Remove and dispose of contaminated PPE in designated radioactive waste containers. [10]
 - Wash hands thoroughly.[8]

Disposal Plan

Proper disposal of FDG-F18 waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Shielding:

- Segregate radioactive waste based on its half-life. For F-18, waste should be segregated for half-lives of less than 1 day.[9]
- Shield waste containers as needed to keep the dose rate at accessible points As Low As Reasonably Achievable (ALARA).[10]

Decay-in-Storage:

- Due to its short half-life of 110 minutes, the primary method for F-18 waste disposal is decay-in-storage.
- Store the waste in a secure, shielded location for at least 10 half-lives (approximately 18.3 hours). A 24-hour storage period is a common and safe practice.[16]
- After the decay period, monitor the waste with a survey meter to ensure it has returned to background radiation levels before disposal as regular waste.

Liquid Waste:

- Soluble F-18 waste may be disposed of via the sanitary sewer system, but strict limits apply. For example, some institutions limit disposal to less than 1000 $\mu\text{Ci}/\text{day}$ per lab.[9]

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for handling **Fluorodeoxyglucose F18**, emphasizing the integration of safety measures at each step.

Caption: Workflow for safe handling of **Fluorodeoxyglucose F18**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. barriertechnologies.com [barriertechnologies.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Guidelines for ALARA As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 4. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 5. radetco.com [radetco.com]
- 6. cdn0.scrvt.com [cdn0.scrvt.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. lantheus.com [lantheus.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. case.edu [case.edu]
- 11. radiopaedia.org [radiopaedia.org]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. ionactive.co.uk [ionactive.co.uk]
- 14. hpschapters.org [hpschapters.org]
- 15. Measurements of occupational exposure for a technologist performing 18F FDG PET scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pafmj.org [pafmj.org]
- To cite this document: BenchChem. [Essential Safety and Logistical Information for Handling Fluorodeoxyglucose F18]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200657#personal-protective-equipment-for-handling-fluorodeoxyglucose-f18>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com